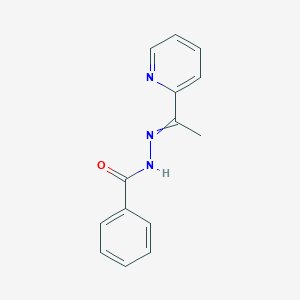
N-(1-pyridin-2-ylethylideneamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-2-ylethylideneamino)benzamide, also known as PYR-41, is a chemical compound that has gained significant attention in the field of scientific research due to its potential to modulate cellular processes. PYR-41 is a small molecule that can selectively inhibit the ubiquitin-activating enzyme E1, which is involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells.
Aplicaciones Científicas De Investigación
N-(1-pyridin-2-ylethylideneamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress and inflammation. Inflammatory disease research has also shown that N-(1-pyridin-2-ylethylideneamino)benzamide can reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response.
Mecanismo De Acción
N-(1-pyridin-2-ylethylideneamino)benzamide selectively inhibits the ubiquitin-activating enzyme E1, which is involved in the first step of the ubiquitin-proteasome system. This system is responsible for the degradation of intracellular proteins and plays a crucial role in regulating cellular processes. By inhibiting E1, N-(1-pyridin-2-ylethylideneamino)benzamide disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
Efectos Bioquímicos Y Fisiológicos
N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in the process of programmed cell death. In addition, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to inhibit cell proliferation by inducing cell cycle arrest in the G2/M phase. In neurodegenerative disease research, N-(1-pyridin-2-ylethylideneamino)benzamide has been shown to protect neurons against oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(1-pyridin-2-ylethylideneamino)benzamide has also been shown to reduce inflammation by inhibiting the activation of NF-κB, which is involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-pyridin-2-ylethylideneamino)benzamide has several advantages for lab experiments, including its small size, high potency, and selectivity for E1. However, there are also some limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(1-pyridin-2-ylethylideneamino)benzamide. One area of interest is the development of more potent and selective inhibitors of E1. Another area of interest is the investigation of the role of N-(1-pyridin-2-ylethylideneamino)benzamide in regulating other cellular processes, such as autophagy and DNA repair. Additionally, further studies are needed to determine the potential therapeutic applications of N-(1-pyridin-2-ylethylideneamino)benzamide in various diseases.
Propiedades
Número CAS |
1219-42-7 |
|---|---|
Nombre del producto |
N-(1-pyridin-2-ylethylideneamino)benzamide |
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-(1-pyridin-2-ylethylideneamino)benzamide |
InChI |
InChI=1S/C14H13N3O/c1-11(13-9-5-6-10-15-13)16-17-14(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
Clave InChI |
CNLUCMLHJNZXRT-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


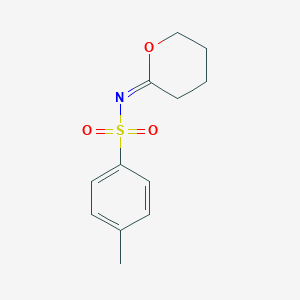
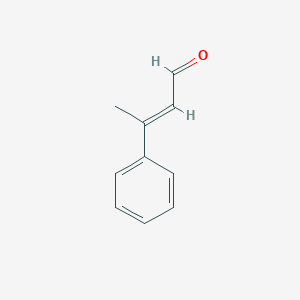
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
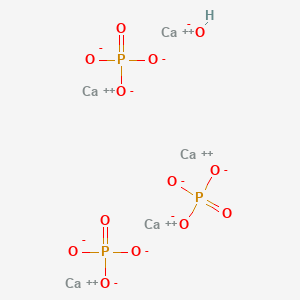
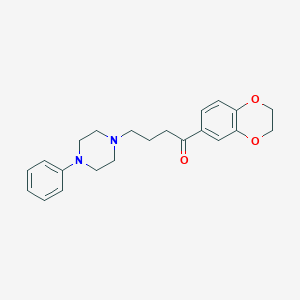

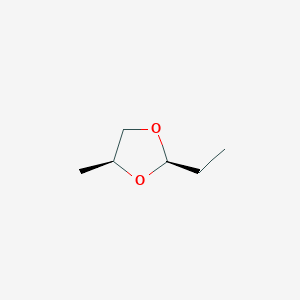
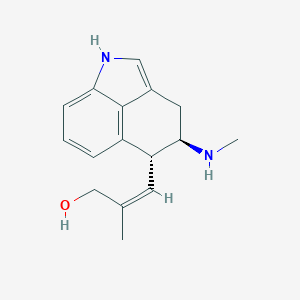
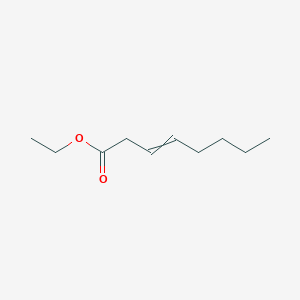
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)



![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)